(4-(3-isopropylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone
Description
This compound features a 1,4-benzothiazine dioxide core substituted at position 4 with a 3-isopropylphenyl group and at position 2 with a 4-methylpiperidinyl methanone moiety.
Properties
IUPAC Name |
[1,1-dioxo-4-(3-propan-2-ylphenyl)-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3S/c1-17(2)19-7-6-8-20(15-19)26-16-23(24(27)25-13-11-18(3)12-14-25)30(28,29)22-10-5-4-9-21(22)26/h4-10,15-18H,11-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKRQRWPWCMEQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=CC(=C4)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(3-isopropylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone, identified by its CAS number 1030095-25-0, is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings, including structure-activity relationships (SAR), case studies, and synthesis details.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 424.6 g/mol. The structure features a thiazine ring which is known for various pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C24H28N2O3S |
| Molecular Weight | 424.6 g/mol |
| CAS Number | 1030095-25-0 |
Antitumor Activity
Recent studies have indicated that compounds similar to the target molecule exhibit significant antitumor activity. For instance, derivatives of benzothiazines have shown selective inhibition of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. The compound's structure suggests potential interaction with CDK targets, leading to cell cycle arrest in cancer cells.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the phenyl and piperidine moieties can significantly impact biological activity. For example:
- Substituents on the Phenyl Ring : The presence of bulky groups like isopropyl enhances lipophilicity and may improve binding affinity to target proteins.
- Piperidine Modifications : Variations in the piperidine ring can affect the compound's ability to cross biological membranes and interact with receptors.
The proposed mechanism involves the inhibition of key enzymes involved in tumor proliferation. The dioxido group is hypothesized to play a role in electron transfer processes that disrupt cellular respiration in cancer cells.
Study 1: Anticancer Efficacy
A study evaluated the anticancer properties of related thiazine derivatives against human cancer cell lines (HCT116, MCF7). The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity.
Study 2: CDK Inhibition
Research published in Journal of Medicinal Chemistry highlighted a series of thiazine compounds as selective CDK inhibitors. The lead compound demonstrated a 10-fold selectivity for CDK4 over CDK2, suggesting that similar modifications could enhance the efficacy of this compound in targeting specific cancer pathways.
Scientific Research Applications
Chemical Properties and Structure
Before delving into applications, it is crucial to understand the chemical properties of the compound:
- Molecular Formula : C24H28N2O3S
- Molecular Weight : 424.6 g/mol
- CAS Number : 1030095-25-0
The structure features a benzo[b][1,4]thiazine core, which is known for its diverse biological activities.
Anticancer Activity
One of the most promising applications of this compound is its potential anticancer activity. Research has shown that derivatives of benzo[b][1,4]thiazine exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A study published in Molecules investigated several derivatives of thiazine compounds and their effects on human cancer cell lines such as HCT-116, MCF-7, and HeLa. Some derivatives demonstrated moderate to strong anticancer activity, indicating that similar compounds may hold therapeutic promise .
Antimicrobial Properties
Another area of interest is the antimicrobial efficacy of this compound. Thiazine derivatives have been reported to possess antibacterial and antifungal properties.
- Research Findings : In a study examining various thiazine-based compounds, it was found that certain derivatives exhibited significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of microbial cell membranes .
Central Nervous System Effects
The compound also shows potential in neuropharmacology. Its structural components suggest possible interactions with neurotransmitter systems.
- Neuropharmacological Studies : Preliminary studies indicate that similar compounds can modulate dopaminergic and serotonergic pathways, which are crucial in treating conditions like depression and anxiety. Further research is needed to evaluate the efficacy and safety of this specific compound in neuropharmacological contexts .
Synthesis and Derivatives
The synthesis of (4-(3-isopropylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone involves multi-step processes that can yield various derivatives with modified biological activities.
| Derivative | Synthesis Method | Activity |
|---|---|---|
| Compound A | Reaction with amines | Anticancer |
| Compound B | Alkylation reactions | Antimicrobial |
| Compound C | Cyclization reactions | Neuroactive |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural variations and inferred properties of similar benzothiazine derivatives:
| Compound Name | Substituent at Position 4 | Substituent at Position 2 | Key Features |
|---|---|---|---|
| Target Compound | 3-Isopropylphenyl | 4-Methylpiperidinyl methanone | Moderate lipophilicity (isopropyl group); basic piperidine for solubility |
| 4-(4-Butylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-ylmethanone | 4-Butylphenyl | Phenyl methanone | Higher lipophilicity (butyl chain); lacks basic nitrogen |
| (4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone | 3-Methylphenyl + 7-Fluoro | 4-Ethylphenyl methanone | Fluorine enhances electronegativity; ethylphenyl adds steric bulk |
| (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone derivatives | N/A (different core structure) | 4-Methylpiperazinyl + aryl methanone | Piperazine (two nitrogens) increases basicity and hydrogen-bonding capacity |
Analysis of Substituent Effects
Position 4 Substituents :
- The 3-isopropylphenyl group in the target compound balances lipophilicity and steric bulk compared to the more lipophilic 4-butylphenyl and the smaller 3-methylphenyl in the fluorinated analog .
- Fluorination at position 7 (as in ) could enhance metabolic stability and target affinity due to electronegativity effects.
- Position 2 Methanone Groups: The 4-methylpiperidinyl group in the target compound provides a single basic nitrogen, contrasting with the non-basic phenyl group in and the dual-nitrogen piperazinyl moiety in . Piperidine’s six-membered ring may offer conformational flexibility compared to rigid aryl groups.
Preparation Methods
Oxidative Cyclocondensation of 2-Aminothiophenols
The benzothiazine core is commonly synthesized via oxidative cyclocondensation of 2-aminothiophenol derivatives with 1,3-dicarbonyl compounds (e.g., β-keto esters or diketones). Key methods include:
Method A: Solvent-Free Catalytic Cyclocondensation
- Reactants : 2-Aminothiophenol (1.0 eq) + 1,3-dicarbonyl compound (1.0 eq).
- Catalyst : Hydrazine hydrate (10 mol%) under solvent-free conditions.
- Conditions : 80°C, 10–60 min.
- Yield : 83–96%.
- Mechanism : The reaction proceeds via imine formation, followed by intramolecular cyclization and oxidation to the sulfone.
Method B: Microwave-Assisted Synthesis
- Reactants : 2-Aminothiophenol + β-keto ester.
- Catalyst : Basic alumina.
- Conditions : Microwave irradiation (300 W), 6–11 min.
- Yield : 69–85%.
- Advantages : Reduced reaction time and improved regioselectivity.
Method C: Biocatalytic Approach
- Reactants : 2-Aminothiophenol + 1,3-diketone.
- Catalyst : Baker’s yeast in methanol.
- Conditions : Ultrasonic irradiation, 25°C, 2 h.
- Yield : 51–82%.
Formation of the Methanone Linkage
The methanone bridge connecting the benzothiazine and 4-methylpiperidine is established via acyl chloride coupling or carbodiimide-mediated amidation :
Method F: Acyl Chloride Coupling
- Step 1 : Conversion of 2-carboxy-1,1-dioxido-4H-benzo[b]thiazine to acyl chloride using SOCl₂.
- Step 2 : Reaction with 4-methylpiperidine in presence of Et₃N.
- Conditions : Dichloromethane, 0°C to RT, 6 h.
- Yield : 76–82%.
Method G: EDCl/HOBt-Mediated Amidation
- Reactants : 2-Carboxylic acid derivative + 4-methylpiperidine.
- Coupling Agents : EDCl (1.5 eq), HOBt (1.5 eq).
- Conditions : DMF, RT, 12 h.
- Yield : 68–75%.
Optimization and Purification Strategies
Oxidation to Sulfone
The 1,1-dioxide group is introduced via oxidation of the thiazine sulfur using:
Chromatographic Purification
- Stationary Phase : Silica gel (230–400 mesh).
- Eluent : Hexane/EtOAc (3:1 to 1:1 gradient).
- Purity : >95% by HPLC.
Analytical Characterization Data
Key spectroscopic data for the final compound:
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| A | Cyclocondensation | 83–96 | Solvent-free, high yield | Requires toxic hydrazine hydrate |
| B | Microwave-assisted | 69–85 | Fast, energy-efficient | Specialized equipment needed |
| F | Acyl chloride coupling | 76–82 | High purity | SOCl₂ handling hazards |
| G | EDCl/HOBt amidation | 68–75 | Mild conditions | Costly coupling agents |
Industrial-Scale Considerations
- Green Chemistry : Use of baker’s yeast or ultrasonic irradiation reduces environmental impact.
- Process Safety : Replace SOCl₂ with safer acylating agents (e.g., T3P®) for large-scale methanone formation.
- Cost Efficiency : Microwave methods reduce energy consumption by 40% compared to conventional heating.
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing this compound, and how can reaction conditions be optimized?
- Methodology :
-
Step 1 : Begin with coupling the benzo[b][1,4]thiazine-1,1-dioxide core with a 3-isopropylphenyl group via Ullmann or Buchwald-Hartwig amination, using a palladium catalyst (e.g., Pd(OAc)₂) and ligands like Xantphos in a solvent such as toluene or DMF at 80–110°C .
-
Step 2 : Introduce the 4-methylpiperidin-1-yl methanone group via nucleophilic acyl substitution. Use anhydrous conditions with a base (e.g., K₂CO₃) in THF or DCM at room temperature .
-
Optimization : Adjust reaction time (12–48 hours), solvent polarity, and catalyst loading to improve yields. Monitor purity via HPLC (e.g., C18 column, 254 nm detection) .
- Data Table : Example Yields from Analogous Syntheses (from ):
| Precursor Modification | Yield (%) | Purity (HPLC) |
|---|---|---|
| 4-(1-Benzyl-triazolyl) | 8 | 99% |
| 4-(1-(3-Phenylpropyl)-triazolyl) | 12 | 97% |
| 4-Fluoro-3-hydroxybenzoyl | 78 | Not reported |
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodology :
- 1H/13C NMR : Dissolve the compound in deuterated DMSO or CDCl₃. Assign peaks using coupling constants and integration ratios. For example, the isopropyl group’s doublet (δ 1.2–1.4 ppm) and benzo[b]thiazinone aromatic protons (δ 7.0–8.0 ppm) .
- Mass Spectrometry (MS) : Use ESI-MS or HRMS to confirm molecular weight (e.g., [M+H]+ ion). Compare calculated vs. observed m/z values (e.g., ±0.001 Da tolerance) .
- Elemental Analysis : Validate C/H/N/S percentages. Discrepancies >0.3% require re-purification (e.g., column chromatography) .
Q. What structural motifs influence its potential biological activity?
- Key Motifs :
- Benzo[b][1,4]thiazin-1,1-dioxide : Imparts rigidity and hydrogen-bonding capacity via sulfone groups .
- 4-Methylpiperidine : Enhances solubility and bioavailability through its basic nitrogen .
- 3-Isopropylphenyl : Provides hydrophobic interactions for target binding .
Advanced Research Questions
Q. How can computational modeling guide SAR studies for this compound?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., kinases, GPCRs). Focus on the sulfone group’s electrostatic interactions and the piperidine’s conformational flexibility .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, the electron-deficient benzo[b]thiazinone core may favor nucleophilic attack .
- MD Simulations : Simulate solvation dynamics in explicit water (e.g., TIP3P model) to assess stability over 100 ns trajectories .
Q. How to resolve contradictions in spectral data (e.g., elemental analysis vs. NMR)?
- Troubleshooting Steps :
- Purification : Re-crystallize from EtOAc/hexane or use preparative HPLC to remove impurities affecting elemental analysis .
- Alternative Techniques : Validate via X-ray crystallography (if crystals form) or 2D NMR (HSQC, HMBC) to confirm connectivity .
- Case Study : A 0.5% C/H discrepancy in ’s first compound was resolved by repeating combustion analysis after silica gel purification .
Q. What strategies optimize in vitro biological activity assays?
- Methodology :
-
Dose-Response Curves : Test concentrations from 1 nM–100 µM in triplicate. Use positive controls (e.g., doxorubicin for cytotoxicity) .
-
Solubility Management : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid precipitation .
-
Target-Specific Assays : For kinase inhibition, use ADP-Glo™ assays; for receptor binding, employ fluorescence polarization .
- Data Table : Example Biological Activity of Analogues (from ):
| Compound Class | IC₅₀ (nM) | Target |
|---|---|---|
| Benzo[d]thiazole-piperazine | 12.3 | Aurora Kinase A |
| Dioxin-piperazine | 45.7 | 5-HT₂A Receptor |
Q. How to design stability studies under physiological conditions?
- Protocol :
- pH Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Sample at 0, 6, 24, 48 hours. Analyze degradation via LC-MS .
- Light/Temperature Stress : Expose to UV (254 nm) and 40°C for 72 hours. Monitor for sulfone oxidation or piperidine ring opening .
- Metabolic Stability : Use liver microsomes (human/rat) with NADPH cofactor. Quantify parent compound loss via UPLC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
